N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide
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Overview
Description
N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide typically involves the reaction of N-methoxy-N-methylpropanamide with a pyrazole derivative. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and catalyst usage are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1H-Pyrazol-1-yl)benzaldehyde
Uniqueness
N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C8H13N3O2/c1-7(8(12)10(2)13-3)11-6-4-5-9-11/h4-7H,1-3H3 |
InChI Key |
JWOOIKFQIGDYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)OC)N1C=CC=N1 |
Origin of Product |
United States |
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